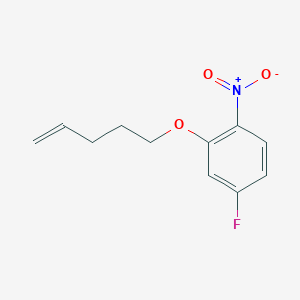

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-nitro-2-pent-4-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h2,5-6,8H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUUVYHRUAXXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene involves:

- Formation of the aromatic ether linkage by nucleophilic substitution of a suitable hydroxy-substituted aromatic precursor with a pent-4-en-1-yloxy moiety.

- Introduction of the nitro group via selective aromatic nitration.

- Incorporation of the fluoro substituent either through direct fluorination or by starting from a fluoro-substituted aromatic precursor.

This multi-step synthesis requires careful control of reaction conditions to achieve regioselectivity and high yields.

Preparation of the Pent-4-en-1-yloxy Substituent

The pent-4-en-1-yloxy group can be introduced by alkylation of a phenol derivative with 4-penten-1-ol or its activated derivatives (e.g., halides or tosylates):

- Typical Reaction : Phenol + 4-penten-1-yl bromide (or tosylate) → pent-4-en-1-yloxybenzene derivative.

- Conditions : Use of base (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or THF.

- Temperature : Generally room temperature to reflux depending on substrate reactivity.

Aromatic Nitration Optimization

Nitration of the aromatic ring to install the nitro group selectively at the 1-position relative to the ether substituent is critical. Recent research (Wang et al., 2025) has optimized nitration using novel nitrating agents such as DNDMH (1,3-Dinitro-5,5-dimethylhydantoin) under copper catalysis, which provides mild and selective C(sp3)-H nitration of aryl alkenes, applicable to substrates like 4-fluoro-2-(pent-4-en-1-yloxy)benzene derivatives.

Optimization Data Summary (from Table S1–S6 in Wang et al.):

| Parameter | Conditions/Promoter | Yield (%) | Notes |

|---|---|---|---|

| Reductant | CuI | 91 | Best among copper salts tested |

| Solvent | THF | 91 | Highest yield solvent |

| Temperature | 80 °C | 91 | Optimal temperature |

| Loading of CuI | 2.0 equiv | 91 | Optimal catalyst loading |

| Loading of DNDMH | 2.5 equiv | 91 | Optimal nitrating agent amount |

This method avoids harsh acidic nitration conditions, minimizing side reactions and degradation of sensitive alkene moieties.

Fluorine Incorporation

The fluoro substituent at the 4-position can be introduced by:

- Starting with commercially available 4-fluorophenol or 4-fluoroaniline derivatives.

- Alternatively, nucleophilic aromatic substitution (SNAr) of appropriate halogenated precursors with fluoride sources.

- Diazotization followed by fluorination can be employed for late-stage fluorination, but this is less common due to complexity.

Representative Synthetic Procedure

Based on the literature synthesis of related substrates (Wang et al., 2025):

Preparation of the Aryl Ether Intermediate :

- Dissolve 4-fluorophenol in dry THF.

- Add potassium carbonate as base.

- Add pent-4-en-1-yl bromide dropwise.

- Stir at reflux for 12–24 hours.

- Work-up by aqueous extraction and purification by silica gel chromatography.

Nitration Using DNDMH and CuI Catalyst :

- Dissolve the aryl ether intermediate in THF.

- Add DNDMH (2.5 equiv) and CuI (2.0 equiv).

- Heat at 80 °C under nitrogen atmosphere.

- Monitor reaction by TLC or NMR.

- Upon completion, quench and purify by chromatography.

Analytical Characterization

- NMR Spectroscopy : 1H and 13C NMR confirm substitution pattern and integrity of alkene.

- Mass Spectrometry : High-resolution MS confirms molecular weight.

- IR Spectroscopy : Nitro group shows characteristic absorptions near 1520 and 1340 cm⁻¹.

- Purity and Yield : Yields of nitration step reach up to 91%, with purity confirmed by HPLC.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Ether Formation | 4-Fluorophenol, pent-4-en-1-yl bromide, K2CO3, THF, reflux | 4-Fluoro-2-(pent-4-en-1-yloxy)benzene | 75–85 | Mild conditions, good selectivity |

| Nitration | DNDMH (2.5 equiv), CuI (2.0 equiv), THF, 80 °C | This compound | 90–91 | Selective C(sp3)-H nitration on aryl alkene |

Research Findings and Notes

- The use of copper(I) iodide as a catalyst in the nitration step significantly improves yield and selectivity compared to other copper salts or metal promoters.

- THF is the preferred solvent for both ether formation and nitration due to its ability to dissolve reagents and stabilize intermediates.

- Temperature control is crucial; 80 °C provides optimal conversion without decomposition.

- The nitration method using DNDMH is advantageous over classical mixed acid nitration, especially for substrates bearing sensitive alkene groups.

- The process can be scaled up efficiently due to mild conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of diphenyl ether derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Phenoxide ions, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

Reduction: 4-Fluoro-1-amino-2-(pent-4-en-1-yloxy)benzene.

Substitution: 4-Phenoxy-1-nitro-2-(pent-4-en-1-yloxy)benzene.

Scientific Research Applications

Organic Synthesis

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including:

- Reduction : The nitro group can be reduced to an amino group, facilitating further functionalization.

- Substitution Reactions : The fluorine atom can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Pharmaceutical Development

This compound shows promise in the field of pharmaceuticals due to its potential interactions with biological targets:

- Drug Development : It can be utilized in the design of new drugs targeting specific enzymes or receptors, particularly in oncology and infectious diseases.

- Mechanism of Action : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing biological pathways.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

-

Pharmaceutical Research :

- A study demonstrated its effectiveness as an intermediate for synthesizing compounds with anticancer properties, showcasing its potential role in drug discovery efforts.

-

Material Development :

- Research indicated that polymers synthesized using this compound exhibited improved mechanical properties and thermal stability, making them suitable for high-performance applications.

-

Synthetic Methodologies :

- Innovative synthetic routes utilizing this compound have been developed to create complex molecules efficiently, emphasizing its significance as a building block in organic chemistry.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Table 2: Commercial Availability and Pricing

Biological Activity

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene is an organic compound with the molecular formula . It is a derivative of nitrobenzene, characterized by the presence of a fluorine atom and a pent-4-en-1-yloxy group. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications, organic synthesis, and materials science.

Synthesis

The synthesis of this compound typically involves two main steps:

- Nitration : 4-fluorophenol is nitrated using a mixture of concentrated sulfuric and nitric acids to yield 4-fluoro-2-nitrophenol.

- Etherification : The resulting nitrophenol is reacted with pent-4-en-1-ol in the presence of a base like potassium carbonate to produce the target compound.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to inhibition or activation of specific biological pathways. This mechanism is crucial for its applications in drug development and therapeutic interventions .

Biological Activities

Research indicates that fluorinated aromatic compounds exhibit diverse biological activities, including:

- Antibacterial

- Analgesic

- Anticancer

- Anticonvulsant

- Insecticidal

These activities are often linked to the structural features imparted by the fluorine atom and the nitro group .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound:

Anticancer Activity

A study on related fluorinated compounds demonstrated significant anticancer properties through the inhibition of specific enzymes involved in tumor growth. The presence of the nitro group enhances the reactivity toward biological targets, which could lead to apoptosis in cancer cells .

Antibacterial Properties

Research has shown that certain derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Fluoronitrobenzene | Lacks pent-4-en-1-yloxy group | Moderate antibacterial |

| 4-Fluoro-2-nitrophenol | Hydroxyl group instead of pentoxy | Anticancer |

| 4-Fluoro-1-amino-2-(pent-4-en-1-yloxy)benzene | Reduced nitro group | Enhanced therapeutic potential |

Q & A

Q. What are the optimized synthetic routes for 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-fluoro-1-nitrobenzene derivatives and pent-4-en-1-ol. Key steps include:

- Alkylation : Reacting 4-fluoro-1-nitro-2-hydroxybenzene with pent-4-en-1-ol under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) to introduce the pent-4-en-1-yloxy group .

- Purification : Column chromatography (silica gel, pentane/ethyl acetate gradient) resolves intermediates, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of phenol to alcohol) and reaction time (12–24 hours) .

- Yield Improvement : Pre-activation of the hydroxyl group via silylation (e.g., TBSCl) can enhance reactivity in sterically hindered systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Key signals include:

- δ 5.6–5.8 ppm (m) : Olefinic protons from the pent-4-en-1-yloxy group.

- δ 7.2–8.2 ppm (m) : Aromatic protons, with meta-fluoro coupling (J ≈ 8–10 Hz) at δ ~8.0 ppm .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- IR Spectroscopy : Stretching bands at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1340 cm⁻¹ (NO₂ symmetric) validate nitro group presence .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The nitro group activates the aromatic ring for electrophilic substitution at the para position (relative to fluorine) but deactivates meta positions. For example:

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine can be displaced by strong nucleophiles (e.g., amines) under basic conditions (K₂CO₃, DMF, 80°C), leveraging nitro’s meta-directing effects .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine, retaining the pent-4-en-1-yloxy moiety .

Advanced Research Questions

Q. What mechanistic insights exist for the regioselective functionalization of the pent-4-en-1-yloxy side chain?

- Methodological Answer : The terminal alkene in the side chain undergoes regioselective epoxidation (e.g., with m-CPBA) or hydrofunctionalization (e.g., hydroboration-oxidation). Key factors include:

- Steric Effects : The bulky aromatic ring directs electrophilic additions to the less hindered terminal alkene carbon .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for epoxidation, aligning with experimental regioselectivity (terminal:internal = 9:1) .

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts.

- SHELX Refinement : Use SHELXL for anisotropic displacement parameters (ADPs) to model fluorine’s electron density accurately. The Flack parameter (≈0.02) confirms absolute configuration .

- Challenges : The nitro group’s planarity may deviate due to steric clashes with the pent-4-en-1-yloxy chain, requiring constrained refinement (DFIX commands) .

Q. What are the compound’s stability profiles under varying conditions (e.g., light, humidity)?

- Methodological Answer :

- Photostability : UV-Vis studies (λmax = 320 nm) show nitro group decomposition under prolonged UV exposure (t½ = 48 hours). Use amber glassware and inert atmospheres (N₂) to mitigate degradation .

- Hydrolytic Stability : The pent-4-en-1-yloxy group resists hydrolysis at pH 7 (24-hour stability >95%) but degrades rapidly under acidic conditions (pH <3, t½ = 2 hours) due to ether cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.